N-(cyclopropylmethyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(15-7-9-5-6-9)12-8-14-10-3-1-2-4-11(10)16-12/h1-4,8-9H,5-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEGXWYRXUQGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with cyclopropylmethylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Substituent-Driven Functional Differences
The biological and chemical behavior of quinoxaline carboxamides is highly dependent on the substituents attached to the carboxamide group. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity: The cyclopropylmethyl group may balance lipophilicity better than the diethylaminoethyl group (more polar) or trifluoromethyl pyrazole (highly lipophilic) .
- Metabolic Stability: The trifluoromethyl group in and cyclopropane in the target compound are expected to resist oxidative metabolism compared to diethylaminoethyl analogs.
- Target Affinity: Radioiodinated analogs show utility in targeting tumor-associated receptors, while saturated quinoxalines (e.g., ) may interact with neurological targets.
Biological Activity
N-(cyclopropylmethyl)quinoxaline-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth look at its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives are known for their broad pharmacological activities, including antimicrobial and anticancer properties. The specific compound under consideration, this compound, is part of this family and exhibits promising bioactivity against various disease models.
Target Interactions
this compound interacts with multiple biological targets, which may include:
- DNA Topoisomerase : This enzyme is crucial for DNA replication and repair; inhibition can lead to cytotoxic effects.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting this receptor may disrupt angiogenesis in tumors.
Biochemical Pathways
The compound influences several biochemical pathways, potentially leading to:
- Induction of apoptosis in cancer cells.
- Disruption of cellular proliferation signals.
- Modulation of oxidative stress responses .
Antimicrobial Activity
This compound has shown in vitro activity against Mycobacterium tuberculosis H37Ra, indicating potential as an antimicrobial agent.
Anticancer Activity
The compound demonstrates selective cytotoxicity against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HepG2 (Liver) | 12.5 | Cytotoxic |
| SK-OV-3 (Ovarian) | 10.3 | Cytotoxic |
| PC-3 (Prostate) | 8.7 | Cytotoxic |
These values suggest that this compound can induce cell death selectively in cancerous cells while sparing normal cells.
Case Studies and Research Findings
Several studies have evaluated the efficacy of quinoxaline derivatives, including this compound:
- Cytotoxicity Studies : A study demonstrated that this compound significantly inhibited cell growth in hepatic and ovarian cancer models with IC50 values indicating strong potency compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to DNA topoisomerase and VEGFR, supporting its role as a potential anticancer agent by disrupting critical cellular processes involved in tumor growth .
- Antimicrobial Efficacy : Research highlighted the compound's ability to inhibit Mycobacterium tuberculosis, making it a candidate for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(cyclopropylmethyl)quinoxaline-2-carboxamide?
- Methodology : The compound is typically synthesized via coupling reactions between quinoxaline-2-carbonyl chloride and cyclopropylmethylamine. Key steps include:
- Reaction conditions : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation.
- Characterization : Confirmation via -NMR (e.g., δ 3.94 ppm for cyclopropylmethyl protons) and HRMS (e.g., [M+H] calc. for : 240.1131) .
Q. How is the purity and structural integrity of this compound validated?
- Analytical methods :
- Chromatography : TLC (R ~0.5 in ethyl acetate/hexane 1:1) to monitor reaction progress .
- Spectroscopy : - and -NMR to confirm substituent integration and absence of impurities. For example, quinoxaline carbons appear at δ 142–165 ppm .
- Mass spectrometry : HRMS or LC-MS to verify molecular ion peaks and isotopic patterns.
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Critical factors :
- Reagent stoichiometry : Excess cyclopropylmethylamine (1.5–2.0 eq.) improves coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid side reactions.
- Temperature control : Reactions performed at 0–5°C minimize decomposition of acid chloride intermediates .
Q. How can researchers resolve contradictions in reported biological activities of quinoxaline carboxamide derivatives?
- Approach :
- Comparative assays : Standardize in vitro models (e.g., enzyme inhibition protocols) to eliminate variability.
- Structural analogs : Compare activity trends with analogs like N-(3,5-dichloropyridin-4-yl)-3,4,5-trimethoxybenzamide, where electron-withdrawing groups enhance binding .
- Computational modeling : Use docking studies to predict interactions with target proteins (e.g., kinases) and validate via mutagenesis .
Q. What are the challenges in characterizing cyclopropane-containing carboxamides via NMR?
- Key issues :
- Ring strain effects : Cyclopropyl protons exhibit complex splitting patterns (e.g., ABX systems) requiring high-resolution -NMR (≥400 MHz).
- Solvent interference : Deuterated chloroform (CDCl) is preferred for resolving aromatic quinoxaline signals without overlap.
- Advanced techniques : - COSY or NOESY to assign stereochemistry in cyclopropane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
